molecular formula C20H17F3N4O3 B608937 N-(2-hydroxyethyl)-4-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide CAS No. 778274-97-8

N-(2-hydroxyethyl)-4-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide

Cat. No. B608937
M. Wt: 418.3762
InChI Key: DEGDCVFNFAOIPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, and conditions required for each step.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any functional groups present.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes, including its reactivity and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, stability, etc.).


Scientific Research Applications

  • Metabolism and Clinical Trials : This compound, under the name flumatinib, is an antineoplastic tyrosine kinase inhibitor, currently in Phase I clinical trials in China for chronic myelogenous leukemia (CML). The study focused on identifying its metabolites in CML patients to determine the main metabolic pathways after oral administration. The study found that flumatinib is predominantly metabolized by amide bond cleavage, forming various metabolites including N-demethylated, hydrolytic, oxidation, glucuronide conjugate, and multiple metabolic products (Gong et al., 2010).

  • Synthetic Processes : Another study details the improved synthesis process for a related compound, 2-hydroxy-N-(pyridin-4-yl)benzamide. This process demonstrated high yield synthesis under the catalytic action of triethylamine, offering insights into efficient and controllable synthetic routes for related compounds (Dian, 2010).

  • Antimicrobial Activity : A research on substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides assessed their bactericidal properties against MRSA. Among the compounds tested, certain derivatives showed significant rapid concentration-dependent bactericidal effects, indicating potential applications in developing new antibacterial agents (Zadrazilova et al., 2015).

  • Antitumor Activity : Another compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, was evaluated as a selective small molecule histone deacetylase (HDAC) inhibitor. It showed significant antitumor activity in vitro and in vivo, with potential as an anticancer drug (Zhou et al., 2008).

  • Epilepsy Treatment : In a study focused on N-pyridyl benzamide KCNQ2/Q3 potassium channel openers, compounds were found to be active in animal models of epilepsy and pain. This research highlights the potential use of related compounds in treating epilepsy and pain (Amato et al., 2011).

  • Cytotoxicity Evaluation : Research on pyrimidine derivatives evaluated their cytotoxicity in colorectal cancer HCT116 cells. One particular compound displayed potent antiproliferative activity and apoptosis induction, suggesting its potential as an antitumor compound with targeted inhibitory activity (Liu et al., 2015).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.


Future Directions

This would involve discussing potential future research directions or applications for the compound, based on its properties and behavior.


properties

IUPAC Name

N-(2-hydroxyethyl)-4-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O3/c21-20(22,23)30-16-7-5-15(6-8-16)27-18-11-17(25-12-26-18)13-1-3-14(4-2-13)19(29)24-9-10-28/h1-8,11-12,28H,9-10H2,(H,24,29)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGDCVFNFAOIPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-hydroxyethyl)-4-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-hydroxyethyl)-4-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(2-hydroxyethyl)-4-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(2-hydroxyethyl)-4-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(2-hydroxyethyl)-4-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(2-hydroxyethyl)-4-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.